Cas no 971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity))

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) structure
971-34-6 structure
Productnaam:N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
CAS-nummer:971-34-6
MF:C19H22N2O
MW:294.390784740448
CID:804654
PubChem ID:40598

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzamide,N-[1-(phenylmethyl)-4-piperidinyl]-
    • N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
    • 2758169
    • N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
    • N-(1-benzylpiperidin-4-yl)benzamide
    • 1-Benzyl-4-benzamidopiperidine
    • 4-Benzamido-1-benzyl-piperidin
    • N-benzyl-4-benzamidopiperidine
    • 1-Benzyl-4-(phenylcarboxamido)piperidine
    • N-[1-(Phenylmethyl)-4-piperidinyl]benzamide (ACI)
    • Piperidine, 4-benzamido-1-benzyl- (7CI, 8CI)
    • 1-Benzylpiperidin-4-yl benzamide
    • N-(1-Benzyl-4-piperidinyl)benzamide
    • N-(1-Benzyl-4-piperidyl)benzamide
    • EINECS 213-538-8
    • MLS001182250
    • N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
    • N-[1-(Phenylmethyl)-4-piperidinyl]benzamide
    • BDBM50250266
    • 1-benzyl-4-benzamido-piperidine
    • Oprea1_804305
    • N-[1-(BENZYL)-PIPERIDIN-4-YL]BENZAMIDE
    • N-(1-(Benzyl)-4-piperidyl)benzamide
    • HMS2880E21
    • AG-690/12883814
    • NCGC00246644-01
    • HMS559B10
    • Oprea1_272991
    • ChemDiv2_000250
    • CHEMBL1603838
    • NX9VGZ9SAE
    • N-(1-Benzyl-4-piperidinyl)benzamide #
    • DTXSID00242701
    • N1-(1-Benzyl-4-piperidyl)benzamide
    • STK007131
    • Cambridge id 5357691
    • CS-0289939
    • N-[1-(BENZYL)-4-PIPERIDYL]BENZAMIDE
    • SMR000567875
    • SR-01000630966-1
    • HMS1369L08
    • CCG-40855
    • Maybridge1_006192
    • 971-34-6
    • SCHEMBL694949
    • DB-255532
    • 12N-312S
    • NS00042945
    • AB00082791-01
    • N-[1-(phenylmethyl)piperidin-4-yl]benzamide
    • Z32353754
    • Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-
    • N-(1-Benzyl-piperidin-4-yl)-benzamide
    • AKOS000671616
    • N-(1-Benzyl-4-piperidyl)benzamide; Indoramin Hydrochloride Imp. B (BP); Indoramin Hydrochloride Impurity B; Indoramin Impurity B
    • Inchi: 1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
    • InChI-sleutel: LDGORKJXEGHFBK-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CC=1)NC1CCN(CC2C=CC=CC=2)CC1

Berekende eigenschappen

  • Exacte massa: 294.17300
  • Monoisotopische massa: 294.173213
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 337
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 32.3
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 483.9°Cat760mmHg
  • Vlampunt: 246.5°C
  • Brekindex: 1.61
  • Oplosbaarheid: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 35.83000
  • LogboekP: 3.59370

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Beveiligingsinformatie

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B288670-50mg
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
971-34-6
50mg
$ 207.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503517-50mg
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity),
971-34-6
50mg
¥2858.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360609-50mg
n-(1-Benzylpiperidin-4-yl)benzamide
971-34-6 90%
50mg
¥2676.00 2024-04-23
SHENG KE LU SI SHENG WU JI SHU
sc-503517-50 mg
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity),
971-34-6
50mg
¥2,858.00 2023-07-10
TRC
B288670-500mg
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
971-34-6
500mg
$ 1642.00 2023-04-18

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, rt
Referentie
Preparation of dihydropyrimidine derivatives as selective antagonists for human α1A-adrenergic receptors.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,3-Dimethylimidazolium iodide Solvents: Tetrahydrofuran ;  20 min, rt
1.2 30 min, rt
Referentie
An Efficient Catalytic Amidation of Esters Promoted by N-Heterocyclic Carbenes
Chen, Ling-Yan ; Wu, Mei-Fang, Synthesis, 2019, 51(7), 1595-1602

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, rt
Referentie
Preparation of piperidinylpropylaminocarbonyldihydropyrimidones and related compounds as selective adrenergic α1A receptor antagonists.
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referentie
Desulfonylation of amides using samarium iodide
Knowles, Haydn; Parsons, Andrew F.; Pettifer, Robert M., Synlett, 1997, (3), 271-272

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Chloroform ;  rt
Referentie
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs
Manetti, Dina; Martini, Elisabetta; Ghelardini, Carla; Dei, Silvia; Galeotti, Nicoletta; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2303-2306

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 overnight, rt
Referentie
Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease
Li, Fan; Wang, Zhi-Min; Wu, Jia-Jia; Wang, Jin; Xie, Sai-Sai; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, , 41-53

Synthetic Routes 7

Reactievoorwaarden
Referentie
Microwave-assisted solvent-free parallel synthesis of thioamides
Olsson, Roger; Hansen, Henrik C.; Andersson, Carl-Magnus, Tetrahedron Letters, 2000, 41(41), 7947-7950

Synthetic Routes 8

Reactievoorwaarden
Referentie
4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors
Moore, Kevin W.; Bonner, Katrine; Jones, Elizabeth A.; Emms, Frances; Leeson, Paul D.; et al, Bioorganic & Medicinal Chemistry Letters, 1999, 9(9), 1285-1290

Synthetic Routes 9

Reactievoorwaarden
Referentie
Novel aromatic piperazines derived from substituted cycloazanes, method for preparing same, pharmaceutical compositions, and use thereof as drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden
Referentie
Process for preparing 4-acylamino-piperidine derivatives
, United Kingdom, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  10 °C; 1 h, rt
Referentie
Preparation of O-substituted hydroxycumaranone derivatives as antitumor and antimetastatic agents
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden
Referentie
Preparation of N-benzylpiperidine compounds as antiarrhythmics
, European Patent Organization, , ,

Synthetic Routes 13

Reactievoorwaarden
Referentie
1-(4-Aminopiperidino)-3,4-dihydroisoquinolines
, Federal Republic of Germany, , ,

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Raw materials

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Preparation Products

Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd